Cas no 223591-28-4 (Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-)
![Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)- structure](https://fr.kuujia.com/scimg/cas/223591-28-4x500.png)
223591-28-4 structure
Nom du produit:Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-
Numéro CAS:223591-28-4
Le MF:C56H40O12
Mégawatts:904.909616470337
CID:280309
Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)- Propriétés chimiques et physiques
Nom et identifiant
-
- Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-,(1S,6R,7S,11bS)-
- Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-b
- Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol,6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydrox
- (+)-VitisifuranA
- Vitisifuran A
- CID 100952761
- Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-
-
- Piscine à noyau: 1S/C56H40O12/c57-33-10-4-28(5-11-33)49-51(42-23-40(64)26-47-53(42)54(43-22-39(63)24-45(66)52(43)49)56(68-47)30-8-14-35(59)15-9-30)41-17-27(2-16-44(41)65)1-3-31-18-38(62)25-46-48(31)50(32-19-36(60)21-37(61)20-32)55(67-46)29-6-12-34(58)13-7-29/h1-26,49,51,54,56-66H/b3-1+/t49-,51+,54+,56-/m1/s1
- La clé Inchi: OTYIKSOKCAQFIS-LZAMBNIJSA-N
- Sourire: O1C2=CC(=CC3=C2[C@H](C2C=C(C=C(C=2[C@H](C2C=CC(=CC=2)O)[C@H]3C2C=C(/C=C/C3=CC(=CC4=C3C(C3C=C(C=C(C=3)O)O)=C(C3C=CC(=CC=3)O)O4)O)C=CC=2O)O)O)[C@H]1C1C=CC(=CC=1)O)O
Propriétés calculées
- Qualité précise: 904.252
- Masse isotopique unique: 904.252
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 10
- Nombre de récepteurs de liaison hydrogène: 12
- Comptage des atomes lourds: 68
- Nombre de liaisons rotatives: 7
- Complexité: 1680
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 4
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 1
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 225
- Le xlogp3: 4.345
Propriétés expérimentales
- Dense: 1.517±0.06 g/cm3(Predicted)
- Le PKA: 9.01±0.40(Predicted)
Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)- Littérature connexe
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
2. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
-
Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
223591-28-4 (Benzo[6,7]cyclohepta[1,2,3-cd]benzofuran-4,8,10-triol, 6-[5-[(1E)-2-[3-(3,5-dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-4-benzofuranyl]ethenyl]-2-hydroxyphenyl]-1,6,7,11b-tetrahydro-1,7-bis(4-hydroxyphenyl)-, (1S,6R,7S,11bS)-) Produits connexes
- 565166-97-4(3-benzyl(2-methoxyphenyl)sulfamoyl-4-chlorobenzoic acid)
- 478078-70-5(4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide)
- 1861553-16-3(4-(2-Fluoro-3-methylphenyl)butan-1-amine)
- 1448035-50-4(3-(benzenesulfonyl)-1-(cyclopropanesulfonyl)pyrrolidine)
- 921110-69-2(1-(4-chlorophenyl)methyl-3-(1-cyclohexyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 1030818-31-5(N-(1-cyanocycloheptyl)-2-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanylacetamide)
- 76924-95-3(N-(Ketocaproyl)-DL-homoserine lactone)
- 1019101-65-5(3-chloro-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide)
- 2248215-86-1((2R)-2-(1,3-Dihydro-2-benzofuran-1-yl)propanoic acid)
- 2228794-61-2(methyl 5-(3-hydroxy-2,2-dimethylpropyl)thiophene-3-carboxylate)
Fournisseurs recommandés
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membre gold
Fournisseur de Chine
Lot

Nantong Boya Environmental Protection Technology Co., Ltd
Membre gold
Fournisseur de Chine
Lot

atkchemica
Membre gold
Fournisseur de Chine
Réactif

Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Fournisseur de Chine
Lot
